2-(1H-indol-1-yl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
Description
The compound 2-(1H-indol-1-yl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a heterocyclic molecule featuring a central ethanone linker connecting an indole moiety to a substituted piperidine ring. The indole group is attached at the 1-position, distinguishing it from analogs with substitutions at the 2- or 3-positions (e.g., QS4 in ). The piperidine ring is further modified by a (3-methylpyridin-4-yl)oxy methyl group, introducing a pyridine ring linked via an ether bond.
Properties
IUPAC Name |
2-indol-1-yl-1-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17-14-23-10-6-21(17)27-16-18-7-11-24(12-8-18)22(26)15-25-13-9-19-4-2-3-5-20(19)25/h2-6,9-10,13-14,18H,7-8,11-12,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXDRHXDIXWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and key analogs:
Key Observations :
- Indole Position : The target compound’s indole substitution at the 1-position (vs. 3-position in QS4) may alter binding kinetics in biological systems, particularly for targets like serotonin receptors or kinases where indole orientation is critical .
- This could enhance solubility or target affinity .
- Functional Groups: The ethanone linker is conserved across analogs, suggesting its role as a pharmacophore. Pyridine/ether groups in the target compound may improve metabolic stability over halogenated or cyano-containing derivatives in .
Bioactivity and Pharmacological Potential
While biological data for the target compound are unavailable, insights can be inferred from analogs:
Antioxidant Activity: Pyridin-2(1H)-one derivatives in showed up to 79.05% radical scavenging activity, attributed to electron-donating substituents (e.g., bromo, methoxy).
Antimicrobial Effects : compounds displayed moderate inhibition against Staphylococcus aureus and Escherichia coli. The target’s pyridine group could enhance bacterial membrane penetration compared to simpler methyl-substituted piperidines .
Synthetic Feasibility : reported a 64% yield for a structurally complex pyrrolopyrimidine derivative. The target compound’s synthesis may face challenges due to its pyridine-ether linkage, requiring optimized coupling conditions .
Molecular Docking and Binding Affinity
emphasized docking studies to predict ligand-protein interactions. For the target compound:
- The pyridine ring may engage in π-π stacking with aromatic residues (e.g., Tyr, Phe) in enzyme active sites.
- The ethanone linker could act as a hydrogen-bond acceptor, mimicking carbonyl interactions seen in kinase inhibitors .
- QS4’s 2-methylpiperidine group showed stereospecific binding in its crystal structure (), suggesting the target’s (3-methylpyridin-4-yl)oxy methyl substituent may require conformational optimization for target engagement .
ADMET Considerations
- Solubility : The pyridine-ether group likely improves aqueous solubility compared to QS4’s hydrophobic methyl groups.
- Metabolic Stability : Methyl groups on pyridine may reduce oxidative metabolism, enhancing half-life relative to ’s brominated derivatives .
- Toxicity : Piperidine-containing compounds often exhibit CNS penetration, necessitating toxicity profiling absent in the evidence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
